molecular formula C7H8N2O3 B3353021 2-Nitro-1-(pyridin-4-yl)ethanol CAS No. 52239-23-3

2-Nitro-1-(pyridin-4-yl)ethanol

Cat. No.: B3353021
CAS No.: 52239-23-3
M. Wt: 168.15 g/mol
InChI Key: SGMASOGGNOSBGC-UHFFFAOYSA-N
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Description

2-Nitro-1-(pyridin-4-yl)ethanol is a chemical compound that belongs to the class of nitro alcohols It features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(pyridin-4-yl)ethanol typically involves the nitration of 1-(pyridin-4-yl)ethanol. One common method includes the reaction of 1-(pyridin-4-yl)ethanol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the ethanol derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(pyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-nitro-1-(pyridin-4-yl)ethanone.

    Reduction: Formation of 2-amino-1-(pyridin-4-yl)ethanol.

    Substitution: Formation of 2-nitro-1-(pyridin-4-yl)ethyl halides.

Scientific Research Applications

2-Nitro-1-(pyridin-4-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(pyridin-4-yl)ethanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.

    1-(Pyridin-4-yl)ethanol: Lacks the nitro group, reducing its potential for redox reactions.

    2-Amino-1-(pyridin-4-yl)ethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-Nitro-1-(pyridin-4-yl)ethanol is unique due to the presence of both a nitro group and a hydroxyl group attached to a pyridine ring

Properties

IUPAC Name

2-nitro-1-pyridin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-1-3-8-4-2-6/h1-4,7,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMASOGGNOSBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394992
Record name 2-nitro-1-(pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-23-3
Record name 2-nitro-1-(pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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